molecular formula C27H28ClN3O6S2 B11099436 2-(Methylsulfanyl)ethyl 2-{4-[((E)-2-{2-[3-chloro-4-methyl(phenylsulfonyl)anilino]acetyl}hydrazono)methyl]phenoxy}acetate

2-(Methylsulfanyl)ethyl 2-{4-[((E)-2-{2-[3-chloro-4-methyl(phenylsulfonyl)anilino]acetyl}hydrazono)methyl]phenoxy}acetate

Cat. No.: B11099436
M. Wt: 590.1 g/mol
InChI Key: QRHMVOLOYKFEDT-STBIYBPSSA-N
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Description

2-(Methylsulfanyl)ethyl 2-{4-[((E)-2-{2-[3-chloro-4-methyl(phenylsulfonyl)anilino]acetyl}hydrazono)methyl]phenoxy}acetate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a methylsulfanyl group, a phenylsulfonyl group, and a hydrazono group, among others. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)ethyl 2-{4-[((E)-2-{2-[3-chloro-4-methyl(phenylsulfonyl)anilino]acetyl}hydrazono)methyl]phenoxy}acetate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Reduction: Conversion of nitro groups to amines.

    Acylation: Addition of acyl groups to form amides.

    Hydrazonation: Formation of hydrazones by reacting hydrazines with carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)ethyl 2-{4-[((E)-2-{2-[3-chloro-4-methyl(phenylsulfonyl)anilino]acetyl}hydrazono)methyl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of nitro groups may produce amines.

Scientific Research Applications

2-(Methylsulfanyl)ethyl 2-{4-[((E)-2-{2-[3-chloro-4-methyl(phenylsulfonyl)anilino]acetyl}hydrazono)methyl]phenoxy}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)ethyl 2-{4-[((E)-2-{2-[3-chloro-4-methyl(phenylsulfonyl)anilino]acetyl}hydrazono)methyl]phenoxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Methylsulfanyl)ethyl 2-{4-[((E)-2-{2-[3-chloro-4-methyl(phenylsulfonyl)anilino]acetyl}hydrazono)methyl]phenoxy}acetate include:

  • 2-(Methylsulfanyl)ethyl 2-{4-[(E)-{[2-(benzylsulfanyl)acetamido]imino}methyl]phenoxy}acetate
  • 2-Methyl-4-nitroaniline

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H28ClN3O6S2

Molecular Weight

590.1 g/mol

IUPAC Name

2-methylsulfanylethyl 2-[4-[(E)-[[2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]acetyl]hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C27H28ClN3O6S2/c1-20-8-11-22(16-25(20)28)31(39(34,35)24-6-4-3-5-7-24)18-26(32)30-29-17-21-9-12-23(13-10-21)37-19-27(33)36-14-15-38-2/h3-13,16-17H,14-15,18-19H2,1-2H3,(H,30,32)/b29-17+

InChI Key

QRHMVOLOYKFEDT-STBIYBPSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)OCCSC)S(=O)(=O)C3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OCC(=O)OCCSC)S(=O)(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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